
Ethyl 4-bromo-2-(trifluoromethoxy)benzoate
structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
Ethyl 4-bromo-2-

(trifluoromethoxy)benzoate

Cat. No.: B1390131 Get Quote

An In-depth Technical Guide to Ethyl 4-bromo-2-(trifluoromethoxy)benzoate

Introduction: A Versatile Building Block in Modern
Synthesis
Ethyl 4-bromo-2-(trifluoromethoxy)benzoate is a halogenated aromatic ester that has

emerged as a significant building block in the fields of medicinal chemistry and materials

science. Its unique trifunctional architecture—comprising a reactive bromine atom, a lipophilic

and metabolically stable trifluoromethoxy group, and an ethyl ester handle—offers synthetic

chemists a versatile platform for molecular elaboration. This guide provides a comprehensive

overview of its structure, properties, synthesis, and applications, tailored for researchers,

scientists, and professionals in drug development. The strategic placement of its functional

groups makes this compound an invaluable intermediate for creating complex molecular

scaffolds, particularly in the synthesis of novel pharmaceutical agents and functional materials.

Chemical Structure and Nomenclature
The precise arrangement of substituents on the benzene ring is critical to the chemical

reactivity and utility of this compound. Understanding its formal nomenclature and structure is

the first step in harnessing its synthetic potential.

IUPAC Name and Synonyms

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1390131?utm_src=pdf-interest
https://www.benchchem.com/product/b1390131?utm_src=pdf-body
https://www.benchchem.com/product/b1390131?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1390131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The systematic name for this compound, according to the International Union of Pure and

Applied Chemistry (IUPAC) guidelines, is ethyl 4-bromo-2-(trifluoromethoxy)benzoate.

Common synonyms and identifiers include:

4-Bromo-2-(trifluoromethoxy)benzoic acid ethyl ester

Benzoic acid, 4-bromo-2-(trifluoromethoxy)-, ethyl ester

Molecular Structure
The core of the molecule is an ethyl benzoate system. The aromatic ring is substituted at the

C4 position with a bromine atom and at the C2 position with a trifluoromethoxy (-OCF₃) group.

Caption: 2D Structure of ethyl 4-bromo-2-(trifluoromethoxy)benzoate.

Physicochemical and Spectroscopic Properties
A summary of the key physical and chemical properties is essential for handling, storage, and

experimental design.

Property Value Source

CAS Number 1186195-27-6 [1][2]

Molecular Formula C₁₀H₈BrF₃O₃ [1][2]

Molecular Weight 313.07 g/mol [1][2]

Physical Form
Pale-yellow to yellow-brown

liquid
[2]

Purity ≥95% [2]

InChI Key
QDAATKCEXCYIPG-

UHFFFAOYSA-N
[2]

Storage Conditions 2-8 °C, inert atmosphere [2]
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The synthetic utility of ethyl 4-bromo-2-(trifluoromethoxy)benzoate stems directly from the

properties of its substituents.

Trifluoromethoxy Group (-OCF₃): This group is a bioisostere of larger alkyl or halogen groups

and is highly valued in drug design. Its strong electron-withdrawing nature and high

lipophilicity can significantly enhance a molecule's metabolic stability, membrane

permeability, and binding affinity to biological targets.[3] The -OCF₃ group is generally stable

and does not participate in reactions, making it an ideal spectator group that modulates

molecular properties.

Bromo Group (-Br): The bromine atom at the C4 position is the primary reactive site for

synthetic elaboration. It is an excellent leaving group for a wide array of palladium-catalyzed

cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-

Hartwig aminations.[4][5] This reactivity allows for the facile introduction of carbon-carbon

and carbon-heteroatom bonds, enabling the rapid diversification of the molecular scaffold

and the exploration of structure-activity relationships (SAR).

Ethyl Ester Group (-COOEt): The ester functionality serves as a versatile handle. It can be

readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid,

which can then be converted into amides, other esters, or reduced to an alcohol. This allows

for another dimension of structural modification late in a synthetic sequence.

Synthesis Protocol: Fischer Esterification
The most direct and common method for preparing ethyl 4-bromo-2-
(trifluoromethoxy)benzoate is the Fischer esterification of its parent carboxylic acid, 4-bromo-

2-(trifluoromethoxy)benzoic acid. This acid-catalyzed reaction with ethanol is a robust and

scalable process.

Experimental Workflow

Combine Reactants:
4-bromo-2-(trifluoromethoxy)benzoic acid

Ethanol (excess, solvent)
Acid Catalyst (e.g., H₂SO₄)

Reflux Mixture
(e.g., 78°C for 12-24h)
Monitor by TLC/LC-MS

Heating
Aqueous Workup:

1. Cool to RT
2. Quench with NaHCO₃ (aq)

3. Extract with organic solvent (e.g., EtOAc)

Reaction Complete
Dry & Concentrate:

Dry organic layer (e.g., MgSO₄)
Filter and evaporate solvent

Purification:
Column Chromatography

(Silica gel, Hexane/EtOAc gradient)

Final Product:
Ethyl 4-bromo-2-(trifluoromethoxy)benzoate

(Characterize by NMR, MS)
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Caption: Workflow for the synthesis of ethyl 4-bromo-2-(trifluoromethoxy)benzoate.

Detailed Step-by-Step Methodology
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, add 4-bromo-2-(trifluoromethoxy)benzoic acid (1.0 eq).

Reagent Addition: Add absolute ethanol (10-20 volumes), which serves as both the reactant

and the solvent. Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-

toluenesulfonic acid monohydrate (TsOH·H₂O, ~0.05 eq).[6]

Heating and Monitoring: Heat the mixture to reflux (approximately 78°C) and maintain for 12-

24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC)

or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is

consumed.

Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a

saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

Extraction: Transfer the mixture to a separatory funnel and extract the product into an

organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3x volumes).

Drying and Concentration: Combine the organic layers, wash with brine, and dry over

anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent

and concentrate the filtrate under reduced pressure to yield the crude product.

Purification: Purify the crude ester by flash column chromatography on silica gel, typically

using a hexane/ethyl acetate gradient, to afford the pure ethyl 4-bromo-2-
(trifluoromethoxy)benzoate.

Applications in Drug Discovery and Organic
Synthesis
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a

crucial intermediate for building them. Its value lies in its capacity to generate diverse libraries

of compounds for screening.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1390131?utm_src=pdf-body
https://www.sigmaaldrich.com/TW/zh/search/6192-52-5?focus=products&page=1&perpage=30&sort=relevance&term=6192-52-5&type=cas_number
https://www.benchchem.com/product/b1390131?utm_src=pdf-body
https://www.benchchem.com/product/b1390131?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1390131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lead Optimization: In medicinal chemistry, the ability to rapidly modify a lead compound is

essential. The bromo-substituent allows chemists to systematically introduce a wide variety

of fragments via cross-coupling to probe the binding pocket of a target protein, thereby

optimizing potency and selectivity.[5]

Synthesis of Heterocycles: The ester and bromo functionalities can be used in tandem to

construct complex heterocyclic systems, which are privileged scaffolds in many approved

drugs.

Materials Science: Fluorinated organic compounds are of great interest in materials science

for creating polymers, liquid crystals, and organic electronic materials with enhanced thermal

stability and unique electronic properties.[4] The trifluoromethoxy group imparts these

desirable characteristics.

Safety and Handling
According to available safety data, ethyl 4-bromo-2-(trifluoromethoxy)benzoate is classified

as harmful and an irritant.[2]

Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye

irritation (H319), and may cause respiratory irritation (H335).[2]

Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid

breathing dust, fumes, or vapors.

Conclusion
Ethyl 4-bromo-2-(trifluoromethoxy)benzoate is a high-value, strategically functionalized

building block for advanced chemical synthesis. The combination of a stable, property-

modulating trifluoromethoxy group with a synthetically versatile bromine atom makes it an

indispensable tool for researchers in drug discovery and materials science. Its straightforward

synthesis and well-defined reactivity provide a reliable pathway for the creation of novel and

complex molecular architectures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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